molecular formula C29H52N6O11 B14225987 L-Seryl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid CAS No. 502188-22-9

L-Seryl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid

Cat. No.: B14225987
CAS No.: 502188-22-9
M. Wt: 660.8 g/mol
InChI Key: ARDRTPUQAKCDLH-WGCBXBEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid: is a peptide compound composed of six amino acids: serine, threonine, valine, isoleucine (twice), and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: L-Seryl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form aldehydes or ketones.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or periodate.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce serine aldehyde, while reduction can yield a fully reduced peptide.

Scientific Research Applications

Chemistry:

  • Used as a model peptide in studying peptide synthesis and modification techniques.

Biology:

  • Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine:

  • Potential therapeutic applications in designing peptide-based drugs or vaccines.

Industry:

  • Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or acting as a ligand for a receptor.

Comparison with Similar Compounds

Uniqueness: L-Seryl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

CAS No.

502188-22-9

Molecular Formula

C29H52N6O11

Molecular Weight

660.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C29H52N6O11/c1-8-14(5)21(26(42)31-18(29(45)46)10-11-19(38)39)34-27(43)22(15(6)9-2)33-25(41)20(13(3)4)32-28(44)23(16(7)37)35-24(40)17(30)12-36/h13-18,20-23,36-37H,8-12,30H2,1-7H3,(H,31,42)(H,32,44)(H,33,41)(H,34,43)(H,35,40)(H,38,39)(H,45,46)/t14-,15-,16+,17-,18-,20-,21-,22-,23-/m0/s1

InChI Key

ARDRTPUQAKCDLH-WGCBXBEGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.